molecular formula C21H30O3 B8496797 p-Tert-octylphenol phenol formaldehyde

p-Tert-octylphenol phenol formaldehyde

Cat. No. B8496797
M. Wt: 330.5 g/mol
InChI Key: LCFXEDHCUSTZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04400492

Procedure details

206 g (1 mole) of p-tert-octylphenol, 60 g (0.64 mole) of phenol, 121.0 g (1.49 moles) of 37% formalin and 1.5 g of 35% HCl were condensed under water reflux for 10 hours, and the reaction mixture was dehydrated by heating it to 160° C. under atmospheric pressure and then under reduced pressure to give a p-tert-octylphenol/phenol/formaldehyde co-condensate. A mixture of 60 g of zinc benzoate and 45 g of ammonium hydrogen carbonsate was added gradually over the course of 1 hour to the resulting co-condensate to give a pale yellow transparent zinc salt of the p-tert-octylphenol/phenol/formaldehyde co-condensate.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
121 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].[C:16]1([OH:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH2:23]=[O:24].Cl>>[C:1]([C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3].[C:16]1([OH:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH2:23]=[O:24] |f:4.5.6|

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
121 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed under water
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C1(=CC=CC=C1)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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